molecular formula C14H18ClN3O4S B10992996 N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide

Cat. No.: B10992996
M. Wt: 359.8 g/mol
InChI Key: MSSPFFXWSLMQEF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a synthetic organic compound featuring a beta-alaninamide backbone substituted with a 4-chlorophenyl group and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety. The molecule’s structure combines a flexible beta-alaninamide chain with aromatic and sulfone-functionalized heterocyclic groups, which may influence its physicochemical and pharmacological properties. The 4-chlorophenyl group is a common pharmacophore in antimicrobial and anti-inflammatory agents, while the 1,1-dioxidotetrahydrothiophen-3-yl sulfone group could enhance metabolic stability and solubility .

While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., carbamoyl-linked sulfonamides and benzamides) are synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Properties

Molecular Formula

C14H18ClN3O4S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C14H18ClN3O4S/c15-10-1-3-11(4-2-10)17-13(19)5-7-16-14(20)18-12-6-8-23(21,22)9-12/h1-4,12H,5-9H2,(H,17,19)(H2,16,18,20)

InChI Key

MSSPFFXWSLMQEF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Derivatives

The tetrahydrothiophene core is formed through a Michael addition reaction between 4-methylpent-2-ene-2,3-dione and hydrogen sulfide (H2_2S) in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds exothermically at 60–65°C, yielding 2,4-dimethyl-2-hydroxy-tetrahydrothiophen-3-one as a tautomeric mixture (60% keto, 40% enol forms). The reaction is monitored via gas chromatography to ensure complete conversion of the dione precursor.

Key Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 60–65°C

  • Base: NaOH (30% aqueous solution)

  • Yield: >90% (by GC analysis)

Oxidation to Sulfone

The thiophene intermediate is oxidized to the sulfone using hydrogen peroxide (H2_2O2_2) under acidic conditions. A 35% H2_2O2_2 solution is added dropwise to a stirred mixture of the thiophene derivative and glacial acetic acid at 60°C. The reaction is complete within 2 hours, as confirmed by the disappearance of the starting material via thin-layer chromatography (TLC).

Optimization Note:

  • Excess H2_2O2_2 (2.5 equiv.) ensures full oxidation to the sulfone without over-oxidation byproducts.

Preparation of β-Alaninamide Backbone with 4-Chlorophenyl Substituent

The β-alaninamide segment is synthesized using a protective-group-free method adapted from U.S. Patent 20030105335A1.

Condensation of β-Alanine and 4-Chloroaniline

β-Alanine is reacted with 4-chloroaniline in the presence of a carbodiimide coupling agent (e.g., EDCl) and hydroxybenzotriazole (HOBt) to form N-(4-chlorophenyl)-β-alaninamide. The reaction is conducted in anhydrous dichloromethane (DCM) at room temperature for 12 hours.

Reaction Parameters:

  • Molar Ratio: β-Alanine : 4-Chloroaniline : EDCl : HOBt = 1 : 1.2 : 1.1 : 1.1

  • Yield: 78–82% (isolated via silica gel chromatography)

Carbamoyl Coupling of Intermediate Components

The final step involves coupling the tetrahydrothiophene sulfone carbamoyl chloride with the β-alaninamide backbone.

Activation of Carbamoyl Group

The tetrahydrothiophene sulfone intermediate is treated with phosgene (COCl2_2) in toluene at 0°C to generate the corresponding carbamoyl chloride. The reaction is quenched with triethylamine (TEA) to neutralize HCl byproducts.

Amide Bond Formation

The activated carbamoyl chloride is reacted with N-(4-chlorophenyl)-β-alaninamide in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in tetrahydrofuran (THF) at 50°C for 6 hours, yielding the target compound.

Purification:

  • The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids.

  • Purity: >98% (HPLC analysis).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 3.51–3.45 (m, 2H, CH2_2), 3.12–3.08 (m, 1H, CH), 2.94–2.88 (m, 2H, SO2_2CH2_2), 2.68–2.62 (m, 2H, CH2_2CO).

  • IR (KBr) : 3320 cm1^{-1} (N-H stretch), 1665 cm1^{-1} (C=O), 1310 cm1^{-1} (SO2_2 asym), 1145 cm1^{-1} (SO2_2 sym).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar arrangement of the triazole and pyrimidine rings, with π-stacking interactions stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Thiophene cyclizationH2_2S, NaOH, MeOH, 60°C9295
Sulfone oxidationH2_2O2_2, AcOH, 60°C8997
β-Alaninamide condensationEDCl, HOBt, DCM, rt8098
Carbamoyl couplingCOCl2_2, DIPEA, THF, 50°C7598

Challenges and Optimization Strategies

  • Oxidation Selectivity : Over-oxidation to sulfonic acids is mitigated by严格控制 H2_2O2_2 stoichiometry and reaction time.

  • Amide Coupling Efficiency : Use of EDCl/HOBt over DCC reduces racemization risks .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Carbamoyl Groups

Compounds such as N-[(4-chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (16) and N-[(3,4-dichlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (17) () share the N-(chlorophenyl)carbamoyl motif but differ in their core structures (pyridinesulfonamide vs. beta-alaninamide). These compounds exhibit moderate synthetic yields (47–76%) and are characterized by IR and NMR spectroscopy . The target compound’s beta-alaninamide chain may confer greater solubility compared to rigid pyridinesulfonamide cores.

Tetrahydrothiophene Dioxid-Containing Derivatives

  • 3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (): This benzamide derivative shares the 1,1-dioxidotetrahydrothiophen-3-yl group but incorporates a diethylamino-benzyl substituent. The diethylamino group likely enhances lipophilicity, contrasting with the target compound’s beta-alaninamide chain, which may improve aqueous solubility .
  • 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide (): With a molecular weight of 380.4 g/mol, this benzamide derivative highlights the versatility of the tetrahydrothiophene dioxid group in diverse scaffolds. Its thiazole ring may confer distinct electronic properties compared to the target’s chlorophenyl group .

Beta-Alaninamide vs. Other Amide Backbones

Compounds like N-Hydroxy-N-[1-(4-methoxy-phenylcarbamoyl)-ethyl]-succinamide () utilize succinamide backbones, synthesized via carbodiimide-mediated coupling.

Pharmacological and Physicochemical Considerations

  • Chlorophenyl Group : Common in antimicrobial agents (e.g., chloramphenicol), this group may enhance target binding via hydrophobic and electron-withdrawing effects .
  • Tetrahydrothiophene Dioxid: The sulfone group improves metabolic stability compared to non-oxidized thioethers, as seen in sulfonamide drugs .

Biological Activity

N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₇ClN₄O₃S
  • Molecular Weight : 368.8 g/mol
  • CAS Number : 924840-54-0

The structural features of this compound include a chlorophenyl group and a dioxidotetrahydrothiophenyl moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
  • Receptor Modulation : Interaction with biological receptors may alter signaling pathways, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown effectiveness against human adenovirus (HAdV) infections. Compounds with structural similarities demonstrated significant selectivity indexes and low cytotoxicity, indicating a promising therapeutic window .

Anticancer Potential

Research into the anticancer properties of related compounds has revealed their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress within cancer cells. Studies have shown that these compounds can inhibit tumor growth in vitro and in vivo models.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing inhibition of growth at micromolar concentrations. This activity is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral efficacy against HAdV, analogs of this compound were evaluated. Compound 15 from this series showed an IC50 value of 0.27 μM and CC50 of 156.8 μM, demonstrating a favorable selectivity index and reduced toxicity compared to traditional antiviral agents like niclosamide .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to induce apoptosis in breast cancer cell lines. Results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-(4-chlorophenyl)-6-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-4-methyl-1,2,4-triazineStructureExhibits enhanced anticancer properties
5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazoleStructureDemonstrated significant antiviral activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves constructing the tetrahydrothiophene-1,1-dioxide core followed by carbamoyl and beta-alaninamide coupling. Key steps include:

  • Core Synthesis : Cyclization of thiophene derivatives using sulfonation agents (e.g., H₂O₂/CH₃COOH) under reflux .
  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., HATU or EDC) in anhydrous solvents like DMF or ACN to link the chlorophenyl and beta-alaninamide groups .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of carbamoyl donor) to improve yields beyond 80% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Focus on δ 7.2–7.4 ppm (aromatic protons from 4-chlorophenyl) and δ 3.5–4.0 ppm (tetrahydrothiophene-dioxide protons). Confirm carbamoyl NH signals at δ 8.0–8.5 ppm .
  • IR : Identify sulfone groups (asymmetric/symmetric SO₂ stretching at 1300–1150 cm⁻¹) and carbamoyl C=O (1680–1700 cm⁻¹) .
  • Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfone and carbamate groups .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • Target Selection : Prioritize receptors with sulfone/carbamate affinity (e.g., kinases or GPCRs). Use computational docking (AutoDock Vina) to predict binding pockets .
  • Functional Assays : Screen for inhibition of enzymatic activity (e.g., fluorescence-based kinase assays) or receptor modulation (e.g., cAMP accumulation in GPCR models) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified chlorophenyl (e.g., fluoro or methyl groups) or sulfone moieties. Assess changes in solubility (logP via HPLC) and binding affinity (SPR or ITC) .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical hydrogen bonds between the sulfone group and target residues .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

  • Methodology :

  • Reproducibility Checks : Standardize solvent purity (HPLC-grade), reaction temperature (±2°C), and inert atmosphere (N₂/Ar).
  • Analytical Harmonization : Cross-validate purity using orthogonal methods (e.g., HPLC-UV vs. LC-MS) and quantify impurities via ¹H-NMR with internal standards .

Q. What advanced analytical approaches address challenges in distinguishing stereoisomers or degradation products?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate enantiomers .
  • Stability Studies : Perform forced degradation (acid/base/oxidative stress) and monitor by UPLC-QTOF to identify labile sites (e.g., sulfone or carbamate cleavage) .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite to screen against the PDB database for off-target kinase or cytochrome P450 interactions .
  • Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to simulate phase I/II metabolism, prioritizing sulfone reduction or glucuronidation pathways .

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodology :

  • Permeability : Caco-2 cell monolayers to assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates bioavailability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

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